pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone
Description
Pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone is a tricyclic compound featuring fused pyrrole and isoindole rings with four ketone groups. It is synthesized via a catalyst-free [2 + 2 + 2] cycloaddition of maleimide derivatives and nitroenamines under simple heating conditions, yielding highly functionalized derivatives . This method contrasts with traditional approaches requiring metal catalysts or harsh conditions. The compound’s rigid, electron-deficient structure makes it a candidate for applications in materials science and organic electronics.
Properties
IUPAC Name |
pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N2O4/c13-7-3-1-2-4-6(5(3)9(15)11-7)10(16)12-8(4)14/h1-2H,(H,11,13,15)(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODODHZQRWXWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C(=O)NC3=O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Structure and Synthesis
This compound can be synthesized through various methods, including the multicomponent synthesis involving maleimide derivatives and nitroenamines. This synthesis utilizes a [2 + 2 + 2] cycloaddition reaction that allows for the formation of multiple bonds in a single step, enhancing the efficiency of producing functionalized derivatives for biological evaluation .
Biological Activity Overview
The biological activities of this compound and its derivatives include:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens. The presence of nitrogen in the ring structure is believed to enhance interaction with microbial targets.
- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. For instance, pyrrolopyrazine derivatives have been noted for their ability to inhibit tumor growth by interfering with cellular pathways involved in proliferation .
- Antioxidant Properties : The antioxidant capacity of these compounds is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Kinase Inhibition : Many heterocyclic compounds interact with kinase enzymes involved in signaling pathways that regulate cell growth and survival. Inhibition of these kinases can lead to reduced tumor cell proliferation and increased apoptosis.
- Interaction with DNA : Some studies suggest that similar compounds may bind to DNA or interfere with its replication process, thereby exerting antitumor effects .
- Modulation of Immune Response : The anti-inflammatory properties observed in related compounds suggest that this compound may modulate immune responses by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Anticancer Efficacy :
- A study demonstrated that derivatives of pyrrolo[3,4-e]isoindole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Testing :
- In vitro evaluations showed that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at specific positions on the ring significantly enhanced antimicrobial potency.
Comparative Analysis
| Compound Type | Biological Activity | Mechanism of Action |
|---|---|---|
| Pyrrolo[3,4-e]isoindole Derivatives | Antimicrobial | Kinase inhibition and DNA interaction |
| Pyrrolopyrazine Derivatives | Antitumor | Apoptosis induction via mitochondrial pathways |
| Thiazole Derivatives | Antiparasitic | Modulation of immune response |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Pyrrolo[3,4-f]isoindole Derivatives
Pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone (pyromellitic diimide) is a positional isomer where the fused pyrrole ring occupies the [3,4-f] position instead of [3,4-e]. Key differences include:
- Electronic Properties : The [3,4-f] isomer exhibits stronger electron-withdrawing characteristics due to the symmetric arrangement of its four ketone groups, enhancing its utility in n-type semiconductors .
- Applications : Widely used as a ligand in nickel-based metal-organic frameworks (MOFs) (e.g., Ni₈ clusters) for catalysis and gas storage .
- Synthesis : Typically prepared via condensation of pyromellitic dianhydride with amines, contrasting with the cycloaddition route used for the [3,4-e] isomer .
Functional Group Variations
2,6-Dihydroxypyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
- Substituents : Hydroxyl groups at positions 2 and 6 enhance solubility in polar solvents and enable hydrogen bonding, making it suitable for aqueous-phase catalysis .
- Reactivity: The hydroxyl groups allow post-synthetic modifications, such as coordination to metal ions, which the [3,4-e] tetrone cannot achieve without additional functionalization .
2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Substituent Effects on Properties
Alkyl and Aryl Substituents
- Phenylethyl Derivatives : 2,6-Bis[(S)-1-phenylethyl]-pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone demonstrates enhanced biological activity, including anti-inflammatory and anti-tumor properties, attributed to the chiral phenylethyl groups .
- Methyl/Diethyl Derivatives : Pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone derivatives with methyl or diethyl groups (e.g., 2,7-dimethyl or 2,7-diethyl) exhibit lower melting points and higher solubility in organic solvents than the parent compound .
Application Comparison
- MOFs : The [3,4-f] isomer is preferred in MOFs due to its symmetry and stability, while the [3,4-e] isomer’s asymmetric structure remains underexplored in this field .
- Biological Activity : Phenylethyl-substituted [3,4-f] derivatives show promise in medicinal chemistry, whereas the [3,4-e] tetrone’s bioactivity is less documented .
- Electronics : Both isomers serve as electron-deficient cores, but the [3,4-f] isomer’s symmetric structure improves charge transport in organic semiconductors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
